3-(2-Bromophenyl)-3-hydroxypropanenitrile
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-(2-Bromophenyl)-3-hydroxypropanenitrile is an organic compound that features a bromine atom attached to a benzene ring, a hydroxyl group, and a nitrile group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(2-Bromophenyl)-3-hydroxypropanenitrile can be achieved through several methods. One common approach involves the bromination of phenylacetonitrile followed by hydroxylation. The reaction typically requires a brominating agent such as bromine or N-bromosuccinimide (NBS) and a hydroxylating agent like hydrogen peroxide or a peracid.
Industrial Production Methods
Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This could include the use of catalysts, controlled temperatures, and specific solvents to facilitate the reaction and minimize by-products.
Chemical Reactions Analysis
Types of Reactions
3-(2-Bromophenyl)-3-hydroxypropanenitrile can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to a carbonyl group using oxidizing agents like chromium trioxide or potassium permanganate.
Reduction: The nitrile group can be reduced to an amine using reducing agents such as lithium aluminum hydride.
Substitution: The bromine atom can be substituted with other groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Chromium trioxide in acetic acid or potassium permanganate in water.
Reduction: Lithium aluminum hydride in ether.
Substitution: Sodium methoxide in methanol for nucleophilic substitution.
Major Products Formed
Oxidation: 3-(2-Bromophenyl)-3-oxopropanenitrile.
Reduction: 3-(2-Bromophenyl)-3-aminopropanenitrile.
Substitution: 3-(2-Methoxyphenyl)-3-hydroxypropanenitrile.
Scientific Research Applications
3-(2-Bromophenyl)-3-hydroxypropanenitrile has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 3-(2-Bromophenyl)-3-hydroxypropanenitrile involves its interaction with specific molecular targets. The bromine atom and nitrile group can participate in various chemical reactions, influencing the compound’s reactivity and interactions with other molecules. The hydroxyl group can form hydrogen bonds, affecting the compound’s solubility and binding properties.
Comparison with Similar Compounds
Similar Compounds
- 3-(2-Chlorophenyl)-3-hydroxypropanenitrile
- 3-(2-Fluorophenyl)-3-hydroxypropanenitrile
- 3-(2-Iodophenyl)-3-hydroxypropanenitrile
Uniqueness
3-(2-Bromophenyl)-3-hydroxypropanenitrile is unique due to the presence of the bromine atom, which can influence its reactivity and interactions compared to its chloro, fluoro, and iodo analogs
Properties
Molecular Formula |
C9H8BrNO |
---|---|
Molecular Weight |
226.07 g/mol |
IUPAC Name |
3-(2-bromophenyl)-3-hydroxypropanenitrile |
InChI |
InChI=1S/C9H8BrNO/c10-8-4-2-1-3-7(8)9(12)5-6-11/h1-4,9,12H,5H2 |
InChI Key |
ALUVWTGBSPVXNI-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C(=C1)C(CC#N)O)Br |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.